molecular formula C12H22O3 B12664262 3R-hydroxy-5Z-dodecenoic acid CAS No. 88456-81-9

3R-hydroxy-5Z-dodecenoic acid

Cat. No.: B12664262
CAS No.: 88456-81-9
M. Wt: 214.30 g/mol
InChI Key: GZUALOWLHSCENG-SKVAFPRGSA-N
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Description

3R-Hydroxy-5Z-dodecenoic acid is a monounsaturated, hydroxy fatty acid with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . This compound is classified within the fatty acyl lipid class, specifically as a hydroxy fatty acid . It is a natural product identified in specific strains of bacteria, most notably Lactobacillus plantarum, where it functions as part of the organism's antimicrobial defense system . Research has demonstrated that this compound exhibits potent broad-spectrum antimicrobial activity. It has shown effective fungicidal and bactericidal action against a range of food-borne pathogens and spoilage microorganisms, including various molds such as Aspergillus and Penicillium species, as well as yeasts . Its mechanism of action is believed to involve the disruption of microbial cell membranes. Studies indicate it is stable under a range of physiological pH conditions (pH 3.0-7.0), enhancing its potential for various applications . The primary research applications for this compound are in the fields of food science and microbiology. It is investigated as a natural biopreservative to control fungal spoilage and extend the shelf-life of food products . Its natural origin and production by food-grade lactic acid bacteria make it an attractive candidate for replacing or reducing the use of chemical preservatives. Furthermore, it serves as a valuable molecule for studying the antifungal mechanisms of hydroxy fatty acids and the ecology of microbial competition . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

88456-81-9

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(Z,3R)-3-hydroxydodec-5-enoic acid

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15)/b8-7-/t11-/m1/s1

InChI Key

GZUALOWLHSCENG-SKVAFPRGSA-N

Isomeric SMILES

CCCCCC/C=C\C[C@H](CC(=O)O)O

Canonical SMILES

CCCCCCC=CCC(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3R-Hydroxy-5Z-dodecenoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. The hydroxylation at the third carbon can be achieved through various methods, including catalytic hydrogenation and enzymatic processes. The Z-configuration of the double bond is maintained through careful control of reaction conditions, such as temperature and pH .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the hydroxylation and maintain the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions: 3R-Hydroxy-5Z-dodecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antifungal Applications

The antifungal properties of 3R-hydroxy-5Z-dodecenoic acid have been extensively studied, particularly in the context of food safety and preservation. Research indicates that this compound exhibits significant inhibitory effects against various fungal strains.

Case Studies

  • Lactobacillus Plantarum Studies :
    • In a study by Sjögren et al. (2003), this compound was isolated from the supernatant of Lactobacillus plantarum MiLAB 14. The compound demonstrated a minimum inhibitory concentration (MIC) between 10 to 100 μg/mL against molds and yeasts, indicating its potential as a natural antifungal agent in food products .
  • Bread Preservation :
    • Black et al. (2013) explored the use of sourdough fermented with Lactobacillus hammesi, which increased the production of hydroxy fatty acids including this compound. The fermented bread exhibited extended shelf life by delaying the growth of Aspergillus niger and Penicillium roqueforti, demonstrating the practical application of this compound in food preservation .

Comparative Efficacy

A comparative analysis of various hydroxy fatty acids reveals that this compound holds competitive antifungal properties:

Hydroxy Fatty AcidTarget FungiMIC (μg/mL)Reference
This compoundA. fumigatus210Mun et al. (2019)
3-(R)-hydroxydecanoic acidA. fumigatus, P. anomala, P. roqueforti100Broberg et al. (2007)
Coriolic acidA. niger, M. plumbeus, P. roqueforti100 to 700Black et al. (2013)

Agricultural Applications

In addition to food preservation, the antifungal properties of this compound can be leveraged in agriculture for crop protection against fungal pathogens, potentially reducing reliance on synthetic fungicides.

Future Research Directions

Further research is warranted to explore:

  • The synthesis and optimization of this compound production using engineered strains of lactic acid bacteria.
  • The formulation of biopesticides incorporating this compound for sustainable agricultural practices.
  • Clinical studies assessing its efficacy and safety as a therapeutic agent against fungal infections.

Mechanism of Action

The mechanism of action of 3R-Hydroxy-5Z-dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The hydroxyl group and the double bond play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Molecular Formula Functional Groups Double Bond Position Hydroxyl Group Position
3R-Hydroxy-5Z-dodecenoic acid C₁₂H₂₂O₃ Carboxylic acid, hydroxyl 5Z 3R
5(Z)-Dodecenoic acid C₁₂H₂₂O₂ Carboxylic acid 5Z None
5-Hexenoic acid, 3-hexenyl ester C₁₂H₂₀O₂ Ester 3Z (ester chain) None

Key Observations :

  • Compared to 5-hexenoic acid, 3-hexenyl ester (), the hydroxylated compound lacks an ester group, making it more hydrophilic and reactive in aqueous environments .

Physical and Chemical Properties

Key Observations :

  • 5(Z)-Dodecenoic acid () is a flammable liquid (GHS02) with skin/eye irritation hazards, suggesting that the hydroxylated analog may share similar risks but with altered physical states due to hydrogen bonding .
  • The ester compound () likely has lower polarity, increasing volatility compared to the carboxylic acid derivatives .

Q & A

Q. How should researchers design experiments to account for batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement quality control (QC) protocols, including purity checks (HPLC ≥95%), spectroscopic validation, and biological activity assays for each batch. Use statistical tools (e.g., ANOVA) to assess variability across replicates. Include internal controls (e.g., reference compounds) in all experimental runs to normalize data .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. For multiplexed assays (e.g., cytokine profiling), employ multivariate analysis (e.g., PCA) to identify correlated responses. Validate significance with adjusted p-values (e.g., Benjamini-Hochberg correction) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratories studying inflammatory pathways?

  • Methodological Answer : Follow GHS guidelines: Use fume hoods for aerosol prevention, wear nitrile gloves, and safety goggles. Implement spill containment measures (e.g., absorbent pads) and neutralize waste with 10% sodium bicarbonate before disposal. Conduct regular risk assessments for chronic exposure, referencing SDS data on skin/eye irritation .

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